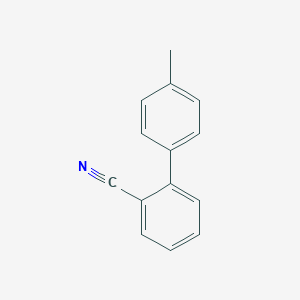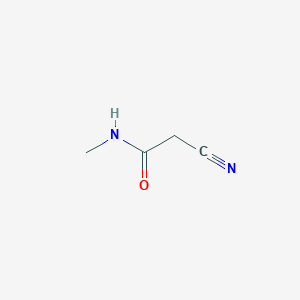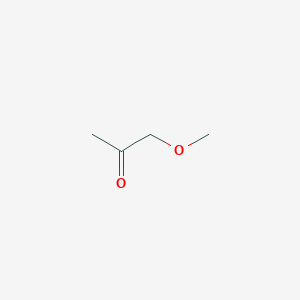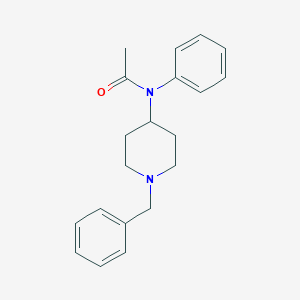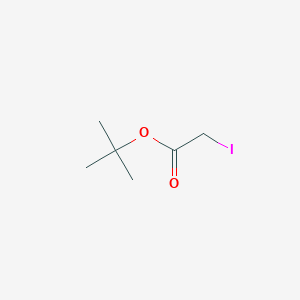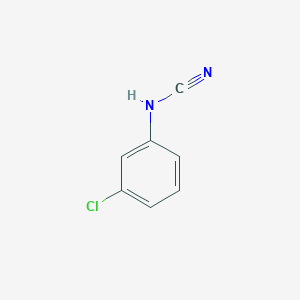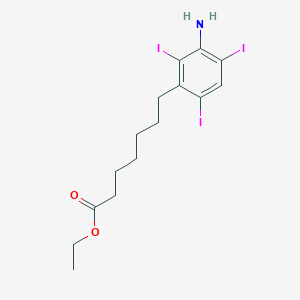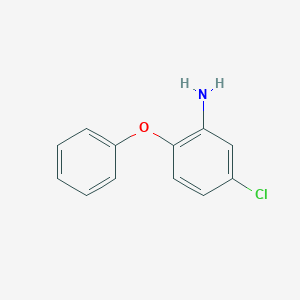
5-Chloro-2-phenoxyaniline
Descripción general
Descripción
5-Chloro-2-phenoxyaniline, also known as 5-chloro-2-aminophenol, is an organic compound with the molecular formula C6H5ClNOH. It is a colorless solid that is soluble in organic solvents, and is used in the synthesis of various pharmaceuticals, dyes, and other chemicals. This compound is an important starting material for the synthesis of a range of compounds, including drugs, dyes, and other chemicals. It is also used in the synthesis of a range of pharmaceuticals, including anti-inflammatory drugs and antibiotics.
Aplicaciones Científicas De Investigación
Rechargeable Batteries, Electrochromics, and Biosensors : Synthesized chlorohydroxyaniline derivatives, including compounds similar to 5-Chloro-2-phenoxyaniline, have shown potential in the development of rechargeable batteries, electrochromics, and biosensors. These derivatives also exhibit potential antioxidant and anticancer activities (Shahzad et al., 2014).
Nutraceutical and Food Additive Applications : Chlorogenic acid, which shares structural similarities with this compound, has been identified as a potential nutraceutical for the prevention and treatment of metabolic syndrome. It also has applications as a food additive due to its antimicrobial and antioxidant properties (Santana-Gálvez et al., 2017).
Health Benefits in Coffee Drinks : Chlorogenic acid, found in coffee drinks, is known for its health benefits, including neuroprotection, cardiovascular protection, and anticarcinogenic effects. This highlights the health-related applications of compounds structurally related to this compound (Lu et al., 2020).
Photodynamic Therapy (PDT) Applications : Novel phthalocyanines, including tetra-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)phthalocyanine, have shown potential for use in photodynamic therapy due to their excellent solubility and photophysical and photochemical properties (Demirbaş et al., 2017).
Electrochemical Sensors in Nutraceuticals and Food Products : Advanced electrochemical sensors and biosensors have been developed for detecting chlorogenic acid in nutraceuticals and food products. These methods offer efficient, labor-free, and cost-effective ways to analyze compounds like this compound (Munteanu & Apetrei, 2021).
Corrosion Inhibition : Schiff base molecules, which can be synthesized from anilines like this compound, have been found effective in inhibiting corrosion on metal surfaces. This application is particularly relevant in industrial settings (Saha et al., 2015).
Wastewater Treatment : Compounds related to this compound, like triclosan, have been studied for their removal in wastewater treatment systems. Activated-sludge treatment has been found to be particularly effective in this context (McAvoy et al., 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be an important acid dye intermediate , suggesting that it may interact with various molecules involved in dye formation and binding.
Pharmacokinetics
Its physical properties such as melting point (41-44 °c), boiling point (192°c/12mmhg), and density (1260±006 g/cm3) have been documented . These properties can influence its bioavailability and pharmacokinetics.
Análisis Bioquímico
Cellular Effects
The cellular effects of 5-Chloro-2-phenoxyaniline are currently unknown. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Potential threshold effects, as well as toxic or adverse effects at high doses, would need to be investigated in future studies .
Transport and Distribution
This would include any interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
This could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-chloro-2-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEBHIMOUHBBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239224 | |
| Record name | 5-Chloro-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93-67-4 | |
| Record name | 5-Chloro-2-phenoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-phenoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-phenoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-phenoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-PHENOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66SM796MDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Chloro-2-phenoxyaniline a promising starting point for developing new antimicrobial agents?
A1: While the exact mechanism of action of this compound and its derivatives is yet to be fully elucidated, the research indicates promising antimicrobial activity. The study focused on synthesizing novel sulfonamide and carbamate derivatives of this compound and evaluating their in vitro activity against various bacterial strains []. The results showed that some derivatives, particularly 2a, 2e, 3a, and 3d, exhibited excellent activity against all tested bacterial strains. Notably, compounds 2a and 3a demonstrated good activity against E. coli and P. vulgaris []. This suggests that modifications to the this compound structure through the addition of sulfonamide and carbamate groups can significantly enhance its antimicrobial properties, making it a good candidate for further investigation and development of novel antimicrobial agents.
Q2: What structural characterization data supports the synthesis of these novel derivatives?
A2: The research provides a comprehensive structural characterization of the synthesized sulfonamide and carbamate derivatives of this compound. The study utilized various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, to confirm the structures of the synthesized compounds []. Additionally, elemental analysis was performed to further validate the chemical composition of the derivatives. This thorough characterization provides strong evidence for the successful synthesis of the intended compounds and lays the groundwork for further investigations into their structure-activity relationships and antimicrobial mechanisms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]-](/img/structure/B41186.png)

